Product packaging for Lys(MMT)-PAB-oxydiacetamide-PEG8-N3(Cat. No.:CAS No. 1224601-12-0)

Lys(MMT)-PAB-oxydiacetamide-PEG8-N3

Cat. No.: B12390513
CAS No.: 1224601-12-0
M. Wt: 1060.2 g/mol
InChI Key: PKUIBTBLKQVEJS-XHIZWQFQSA-N
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Description

Evolution of Bioconjugation Strategies for Precision Chemical Biology and Medicinal Chemistry

Bioconjugation, the covalent linking of two or more biomolecules, has undergone a remarkable evolution. numberanalytics.comkbdna.com Early methods often lacked specificity, resulting in heterogeneous products with variable performance. However, the field has progressively moved towards more controlled and site-specific conjugation techniques. kbdna.comacs.org The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, marked a significant turning point. organic-chemistry.org This set of reactions is characterized by high yields, stereospecificity, and compatibility with biological conditions. organic-chemistry.org

Key advancements in bioconjugation include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone reactions in click chemistry. organic-chemistry.orgbaseclick.eu They allow for the efficient and specific ligation of molecules containing azide (B81097) and alkyne functional groups, respectively. organic-chemistry.orgbaseclick.eu The impact of this was recognized with the 2022 Nobel Prize in Chemistry. chegg.com

Enzyme-Catalyzed Ligation: Enzymes like transglutaminases and sortases offer high specificity for conjugating molecules to proteins. numberanalytics.com

Photo-Click Reactions: These light-triggered reactions provide spatiotemporal control over the conjugation process. numberanalytics.com

These advanced strategies have enabled the construction of highly defined bioconjugates, which is crucial for their application in fields requiring precision, such as in the development of antibody-drug conjugates (ADCs). numberanalytics.comkbdna.com

Significance of Modular Design in Constructing Multi-functional Chemical Tools

A modular linker can be envisioned as a scaffold with distinct functional units, each contributing a specific property to the final conjugate. This allows researchers to rapidly generate and test a library of conjugates to identify the optimal combination for a given application. acs.orgnih.govacs.orgtmu.edu.tw

Contextualization of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 within Modern Linker and Bioconjugation Technologies

This compound is a prime example of a modular chemical linker designed for advanced bioconjugation applications, particularly in the synthesis of ADCs. medchemexpress.combiocat.commedchemexpress.com Its structure incorporates several key functional motifs that are central to modern linker technology.

This compound is a cleavable linker, meaning it is designed to release its payload under specific physiological conditions. medchemexpress.combiocat.commedchemexpress.comcymitquimica.com It integrates a number of well-established chemical moieties, each with a distinct purpose:

Lys(MMT): The lysine (B10760008) (Lys) residue provides a point of attachment, while the monomethoxytrityl (MMT) group is a protecting group for the lysine's side-chain amine. peptide.comsigmaaldrich.com The MMT group is acid-labile and can be removed under mild acidic conditions, allowing for site-specific modification. peptide.comsigmaaldrich.com

PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. nih.govsymeres.com Once the linker is cleaved, the PAB moiety undergoes a 1,6-elimination reaction, releasing the conjugated drug in its unmodified form. nih.gov

PEG8: The polyethylene (B3416737) glycol (PEG) chain with eight repeating units enhances the water solubility and pharmacokinetic properties of the conjugate. broadpharm.combroadpharm.com PEG linkers are known to be flexible, non-toxic, and have low immunogenicity. broadpharm.combroadpharm.com

N3 (Azide): The terminal azide group is a key functional handle for "click chemistry." baseclick.eu It can react with molecules containing alkyne groups via CuAAC or with strained alkynes like DBCO or BCN via SPAAC. baseclick.eumedchemexpress.com This allows for the efficient and specific attachment of the linker to a payload molecule. baseclick.eumedchemexpress.com

The modular nature of this compound allows for its versatile application in the construction of complex bioconjugates. medchemexpress.commotifbiotech.com

Overview of Research Trajectories and Academic Significance of the Compound Class

The class of compounds to which this compound belongs is at the forefront of research in medicinal chemistry and chemical biology. The development of such sophisticated linkers is driven by the need for more effective and safer targeted therapies, particularly in oncology.

The academic significance of this compound class lies in its contribution to:

Advancing ADC Technology: These linkers are integral to the design of next-generation ADCs with improved therapeutic windows. biocat.comnih.gov

Exploring Drug Delivery Systems: The principles embodied in these linkers are being applied to other drug delivery platforms. broadpharm.com

Developing Novel Bioconjugation Methodologies: The synthesis and application of these complex molecules drive innovation in organic and bioorthogonal chemistry. numberanalytics.com

Research in this area continues to focus on developing linkers with even greater stability in circulation and more efficient and specific cleavage at the target site. The modular design of compounds like this compound provides a robust platform for these ongoing investigations.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1224601-12-0
Molecular Formula C55H77N7O14
Molecular Weight 1060.24 g/mol
Appearance Solid
Key Functional Groups MMT-protected Lysine, p-aminobenzyl alcohol (PAB), Oxydiacetamide, PEG8, Azide (N3)

Data sourced from multiple chemical suppliers. biocat.comcymitquimica.com

Component Analysis

The following table breaks down the individual components of this compound and their respective functions.

ComponentFunction
Lysine (Lys) Amino acid backbone providing a point of attachment.
Monomethoxytrityl (MMT) Acid-labile protecting group for the lysine side-chain amine, enabling site-specific reactions. peptide.comsigmaaldrich.com
p-Aminobenzyl alcohol (PAB) Self-immolative spacer that releases the payload upon cleavage. nih.govsymeres.com
Oxydiacetamide Contributes to the linker's structural integrity and solubility.
Polyethylene Glycol (PEG8) Enhances water solubility and improves pharmacokinetic properties. broadpharm.combroadpharm.com
Azide (N3) Functional group for "click chemistry" reactions, allowing for efficient conjugation to a payload. organic-chemistry.orgbaseclick.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H77N7O14 B12390513 Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 CAS No. 1224601-12-0

Properties

CAS No.

1224601-12-0

Molecular Formula

C55H77N7O14

Molecular Weight

1060.2 g/mol

IUPAC Name

(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide

InChI

InChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1

InChI Key

PKUIBTBLKQVEJS-XHIZWQFQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Rational Design and Molecular Architecture of Lys Mmt Pab Oxydiacetamide Peg8 N3

Fundamental Principles Guiding Linker Design for Advanced Chemical Systems

The design of linkers for complex chemical systems, particularly in the realm of bioconjugates like antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic success. spirochem.combiosynth.com The primary role of a linker is to connect a targeting molecule to a payload, ensuring that the conjugate remains stable in circulation but releases the payload at the target site. biosynth.comadcreview.comnih.gov This delicate balance between stability and controlled cleavage is a central tenet of linker design. adcreview.comcam.ac.uk

Several key principles guide the development of these crucial molecular bridges:

Stability in Circulation: Linkers must be sufficiently robust to prevent premature release of the payload in the bloodstream, which could lead to systemic toxicity and reduced efficacy. adcreview.com2bscientific.com

Controlled Payload Release: The linker should incorporate a trigger mechanism for cleavage that is specific to the target environment, such as the acidic conditions of endosomes or the presence of specific enzymes within cancer cells. cam.ac.ukbroadpharm.com

Minimized Immunogenicity: The linker itself should ideally be non-immunogenic to avoid eliciting an immune response that could compromise the therapeutic effect.

Cleavable linkers, which are designed to break under specific physiological conditions, are a dominant class in ADC development. adcreview.comcam.ac.ukbroadpharm.com These can be broadly categorized based on their cleavage mechanism, including acid-labile linkers, disulfide linkers sensitive to the reducing environment of the cell, and enzyme-cleavable linkers that are substrates for proteases overexpressed in tumor cells. cam.ac.ukbroadpharm.com The choice of linker chemistry is a strategic decision that depends on the target, the payload, and the desired mechanism of action. biosynth.com

Functional Contributions of Constituent Moieties to Overall Compound Utility

The compound Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a multi-component system where each part plays a distinct and vital role. The following sections will deconstruct this molecule to understand the function of each moiety.

Role of Lysine (B10760008) and Monomethoxytrityl (MMT) Protecting Group in Peptide Chemistry and Conjugation

Lysine is a frequently utilized amino acid in bioconjugation due to its nucleophilic ε-amino group, which is often found on the surface of proteins and is readily accessible for chemical modification. nih.govrsc.orgnih.gov This makes lysine a prime target for attaching linkers and payloads to antibodies and other protein-based therapeutics. nih.govnih.gov The ability to selectively modify lysine residues is a cornerstone of many bioconjugation strategies. rsc.orgacs.org

To achieve site-specific modification and prevent unwanted side reactions during synthesis, protecting groups are employed. The monomethoxytrityl (MMT) group is a bulky, acid-labile protecting group commonly used for the temporary protection of primary amines, such as the ε-amino group of lysine. Its sensitivity to mild acidic conditions allows for its selective removal without disturbing other, more robust protecting groups, a critical feature in the multi-step synthesis of complex molecules.

p-Aminobenzyl (PAB) Moiety: Design Considerations for Cleavable Linker Systems

The p-aminobenzyl (PAB) moiety is a cornerstone of many cleavable linker systems, particularly those designed for enzymatic cleavage. tcichemicals.comacs.orgtcichemicals.comnih.gov It functions as a self-immolative spacer, meaning that once a specific trigger initiates its cleavage, it undergoes a spontaneous electronic cascade that results in the release of the attached payload. researchgate.netgoogle.comnih.gov

In the context of ADCs, the PAB group is often linked to a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B. tcichemicals.comtcichemicals.commdpi.com Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond, exposing the amino group of the PAB moiety. tcichemicals.comtcichemicals.commdpi.com This triggers a 1,6-elimination reaction, leading to the release of the payload in its unmodified, active form. creativebiolabs.net This self-immolative property is crucial as it ensures that the payload is liberated without any residual linker fragments that might impair its activity. creativebiolabs.netnih.gov

Polyethylene (B3416737) Glycol (PEG8) Chain: Strategic Integration for Modulating Bioconjugate Properties

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used in drug delivery to enhance the pharmacokinetic properties of therapeutic molecules. mdpi.comtandfonline.comtandfonline.comnih.gov The process of attaching PEG chains, known as PEGylation, can confer several advantages:

Increased Solubility: PEG can significantly improve the aqueous solubility of hydrophobic drugs and linkers, which is often a major challenge in ADC development. shreechem.ingoogle.comskemman.isirispublishers.comnih.gov

Reduced Aggregation: The hydrophilic nature of PEG can help to prevent the aggregation of ADCs, which can be caused by the hydrophobic character of the payload and linker. shreechem.in

Prolonged Circulation Half-Life: PEGylation can increase the hydrodynamic radius of a molecule, reducing its renal clearance and extending its time in circulation. tandfonline.comnih.gov

Shielding from the Immune System: The PEG chain can create a "stealth" effect, masking the conjugate from the immune system and reducing its immunogenicity. mdpi.comtandfonline.com

The "PEG8" designation indicates a chain of eight repeating ethylene (B1197577) glycol units. The length of the PEG chain is a critical parameter that is optimized to achieve the desired balance of properties without negatively impacting the binding affinity of the targeting antibody or the potency of the payload. nih.gov

Terminal Azide (B81097) (N3) Group: Enabling Bio-orthogonal "Click" Chemistry

The terminal azide (N3) group is a key functional handle that enables the use of "click" chemistry, a set of powerful and highly efficient bio-orthogonal ligation reactions. nih.govwikipedia.orgresearchgate.netmdpi.comspringernature.com Bio-orthogonal reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.orgmdpi.comspringernature.comnih.gov The azide group is particularly well-suited for this purpose due to its small size, stability, and lack of reactivity with most biological functional groups. wikipedia.org

The most common click reaction involving an azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.combroadpharm.comwikipedia.org However, due to the toxicity of copper catalysts, a catalyst-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) has gained widespread use in biological applications. nih.govbroadpharm.comrsc.orgacs.orgmagtech.com.cnacs.org In SPAAC, the azide reacts with a strained alkyne, such as a cyclooctyne (B158145), to form a stable triazole linkage. nih.govrsc.orgmagtech.com.cnacs.org The presence of the terminal azide on this compound allows for the straightforward and specific attachment of a payload or a targeting molecule that has been functionalized with a corresponding strained alkyne. This modular approach simplifies the synthesis of complex bioconjugates. It is important to note that the presence of inorganic azides, such as sodium azide, can interfere with and reduce the efficiency of both CuAAC and SPAAC reactions. lumiprobe.com

The molecular architecture of this compound is a testament to the principles of rational linker design. Each component is carefully chosen to fulfill a specific function, from the protected lysine for site-specific attachment to the self-immolative PAB spacer for controlled payload release, the flexible oxydiacetamide spacer, the property-modulating PEG8 chain, and the bio-orthogonal azide handle. This modular and multi-functional design provides a versatile platform for the development of advanced and highly targeted therapeutics.

Theoretical Frameworks for Predicting Linker Performance and Bioconjugate Stability

The efficacy and safety of a bioconjugate like an ADC are critically dependent on the linker's properties. An ideal linker must be stable in systemic circulation to prevent premature drug release but must efficiently cleave to release its payload within the target tumor environment. symeres.comnih.gov Predicting these behaviors is a major challenge in ADC and PROTAC (PROteolysis TArgeting Chimera) development. nih.gov To address this, researchers increasingly rely on theoretical and computational frameworks to forecast linker performance and bioconjugate stability. patsnap.com

These frameworks leverage computational chemistry and machine learning to model linker behavior at a molecular level, accelerating the design and optimization process. nih.govpatsnap.com

Computational and Machine Learning Approaches

The rational design of linkers has been significantly enhanced by a variety of computational methods. These tools allow for the in silico screening and optimization of linker properties before committing to costly and time-consuming synthesis and experimental testing. patsnap.com

Key theoretical approaches include:

Deep Generative Models : Advanced deep learning techniques are being used to design novel linkers. For instance, the "DeLinker" model uses a graph-based generative approach that incorporates 3D structural information—such as the distance and orientation between the two fragments to be linked—to design molecules that fit precisely within a given protein context. nih.govfigshare.comacs.org This is a significant step beyond traditional methods that rely on searching databases of existing fragments. nih.govacs.org

Machine Learning (ML) for Stability Prediction : ML algorithms, such as Random Forests and Support Vector Machines, can be trained on large datasets of known linkers and their experimentally determined properties. patsnap.com By analyzing features like molecular weight, functional groups, solubility, and pKa, these models can predict the stability of new linker candidates under various physiological conditions (e.g., pH changes, oxidative stress). patsnap.com This data-driven approach helps in efficiently screening large virtual libraries to identify linkers with optimal chemical and biological stability. patsnap.com

Quantum Chemical Methods : Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure of the linker. patsnap.com These calculations can predict bond energies, charge distributions, and the reactivity of different parts of the linker, offering a deeper understanding of its chemical stability and the mechanism of its cleavage. patsnap.comacs.org For example, DFT can help predict the kinetics of self-immolative processes in PAB-based linkers. acs.org

The integration of these theoretical frameworks allows for a more rational and predictive approach to linker design, moving the field away from purely empirical screening. By simulating and predicting linker behavior, scientists can de-risk the development process, focusing experimental efforts on candidates with the highest probability of success. youtube.com

Method/FrameworkDescriptionApplication in Linker Design
Deep Generative Models (e.g., DeLinker) Employs deep learning and 3D structural data to design novel linkers that connect two molecular fragments within a specific protein context. nih.govfigshare.comacs.orgUsed for fragment linking, scaffold hopping, and creating bespoke linkers for complex molecules like PROTACs and ADCs. nih.govnih.gov
Machine Learning Algorithms (e.g., Random Forests, SVMs) Trained on extensive datasets of known linkers and their properties to forecast the performance and stability of new candidates. patsnap.comRapidly screens virtual libraries to identify linkers with desired stability, solubility, and pharmacokinetic profiles for ADCs. patsnap.com
Molecular Dynamics (MD) Simulations Simulates the physical movements and interactions of atoms to assess the flexibility, conformation, and structural stability of the linker and the entire bioconjugate. patsnap.comEvaluates how the linker impacts the overall structure and stability of the bioconjugate under various physiological conditions. patsnap.com
Quantum Chemical Methods (e.g., DFT) Calculates the electronic structure, bond energies, and charge distributions to predict chemical stability and reactivity. patsnap.comacs.orgProvides detailed insights into linker cleavage mechanisms and predicts the chemical stability of the linker under different conditions. patsnap.com

Chemical Reactivity and Bioconjugation Applications of Lys Mmt Pab Oxydiacetamide Peg8 N3

"Click Chemistry" as a Primary Bioconjugation Strategy

"Click chemistry" encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for creating stable covalent links between molecules in complex biological environments. The azide (B81097) group on Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a key functional group for these reactions. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. In this reaction, the azide moiety of this compound reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst. medchemexpress.comglpbio.commotifbiotech.commedchemexpress.cn This reaction forms a stable triazole ring, covalently linking the two molecules. nih.gov The CuAAC reaction is highly efficient and specific, proceeding readily under mild conditions compatible with biological systems. medchemexpress.comglpbio.commotifbiotech.commedchemexpress.cn

This strategy is frequently employed in the synthesis of ADCs, where the linker is first conjugated to a cytotoxic drug and then "clicked" onto an antibody that has been functionalized with an alkyne group. medchemexpress.commotifbiotech.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioconjugation

To circumvent the potential cytotoxicity associated with copper catalysts in living systems, strain-promoted alkyne-azide cycloaddition (SPAAC) offers a metal-free alternative. medchemexpress.comglpbio.commotifbiotech.commedchemexpress.cn In SPAAC, the azide group of this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst. medchemexpress.comglpbio.commotifbiotech.commedchemexpress.cn The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage.

This metal-free approach is particularly valuable for in vivo applications and for modifying sensitive biological systems where the presence of copper could be detrimental. medchemexpress.comglpbio.commotifbiotech.commedchemexpress.cn

Orthogonality of the Azide Group in Complex Biological Environments

The azide group is considered bioorthogonal, meaning it does not typically react with the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylic acids. acs.org This chemical inertness ensures that the conjugation reaction is highly specific and occurs only with the intended reaction partner (an alkyne or strained cyclooctyne). The small size of the azide group also minimizes perturbations to the structure and function of the biomolecule to which it is attached. researchgate.net This orthogonality is crucial for achieving clean and well-defined bioconjugates in complex biological milieu. acs.org

Applications in Peptide and Protein Modification and Functionalization

The primary application of this compound lies in the modification and functionalization of peptides and proteins, most notably in the creation of ADCs. biocat.combiocat.com In a typical ADC synthesis, the linker is conjugated to a potent cytotoxic drug. This drug-linker conjugate is then attached to a monoclonal antibody that specifically targets cancer cells. The MMT (monomethoxytrityl) protecting group on the lysine (B10760008) residue can be removed to allow for further modifications or to reveal a functional group. The PAB linker is designed to be stable in circulation but to cleave and release the drug upon internalization into the target cell.

This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.

Conjugation to Diverse Biomolecules and Surfaces for Research Purposes

Beyond its use in ADC development, the click-reactive nature of this compound makes it a versatile tool for a wide range of research applications. biocat.combiocat.combiosyn.com It can be used to conjugate various molecules, including:

Fluorophores and imaging agents: For tracking and visualizing biomolecules in cells and tissues.

Other proteins and peptides: To create novel fusion proteins or multi-functional peptide constructs.

Nucleic acids: For labeling and tracking DNA and RNA. biosyn.com

Small molecule probes: To investigate biological processes.

Furthermore, this linker can be used to immobilize biomolecules onto surfaces, such as microarrays or nanoparticles, for diagnostic and research applications. biosyn.com The PEG8 spacer in the linker structure enhances water solubility and reduces non-specific binding, which is advantageous in many of these applications.

Table 1: Key Features of this compound Bioconjugation

FeatureDescriptionRelevance in Bioconjugation
Azide Group (-N3) A bioorthogonal functional group that selectively reacts with alkynes or strained cyclooctynes.Enables highly specific "click chemistry" reactions (CuAAC and SPAAC) for covalent bond formation in complex biological mixtures.
PAB Linker A p-aminobenzyl carbamate (B1207046) linker designed to be cleavable under specific conditions (e.g., enzymatic cleavage).Facilitates the controlled release of conjugated payloads, such as drugs in antibody-drug conjugates, at the target site.
PEG8 Spacer An eight-unit polyethylene (B3416737) glycol chain.Increases the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation and non-specific binding.
MMT Protecting Group A monomethoxytrityl group protecting the amine of the lysine residue.Allows for selective deprotection and further chemical modification at that site if required.

Mechanistic Studies of Linker Cleavage and Release Kinetics in Research Models

PAB-based Cleavage Mechanism in in vitro and ex vivo Systems

The para-aminobenzyl (PAB) group is a cornerstone of self-immolative linkers used in drug delivery systems. iris-biotech.deotago.ac.nz Its cleavage mechanism is a well-orchestrated process, typically initiated by an enzymatic trigger within the target cell. In the context of ADCs, this process often occurs within the lysosome, a cellular organelle with a lower pH and a high concentration of specific enzymes compared to the bloodstream. iphasebiosci.comtcichemicals.com

The most common trigger for PAB-containing linkers is the enzymatic cleavage of a dipeptide sequence, such as valine-citrulline (Val-Cit), by lysosomal proteases like cathepsin B. tcichemicals.comtcichemicals.combiochempeg.com Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB moiety. tcichemicals.comtcichemicals.com This initial cleavage event is the rate-limiting step and sets off a cascade of spontaneous electronic rearrangements within the PAB spacer. iris-biotech.deotago.ac.nz

Following the enzymatic cleavage, the newly exposed amino group on the PAB linker initiates a 1,6-elimination reaction. iris-biotech.decreativebiolabs.net This process involves the formation of an unstable intermediate, an aza-quinone-methide, which rapidly fragments to release the conjugated payload and carbon dioxide. creativebiolabs.netresearchgate.net This self-immolative nature ensures that the payload is released in its active, unmodified form. creativebiolabs.netmdpi.com The efficiency of this release mechanism has been demonstrated in numerous in vitro studies using purified enzymes and in ex vivo models with cultured cells. researchgate.netnih.gov

The stability of the PAB-based linker is crucial; it must remain intact in the systemic circulation to prevent premature drug release and associated off-target toxicity. biochempeg.comcam.ac.uk The design of the linker, including the specific peptide sequence, plays a significant role in ensuring this stability. biochempeg.comnih.gov For instance, dipeptide linkers like Val-Cit are known for their high plasma stability. nih.gov

Influence of Linker Architecture and PEG Length on Cleavage Efficiency

Linker Architecture:

The specific amino acid sequence of the peptide trigger is a primary determinant of cleavage kinetics. While Val-Cit is a widely used and effective substrate for cathepsin B, modifications to this sequence can alter cleavage rates. researchgate.netnih.gov For example, the introduction of a glutamic acid residue to create a tripeptide linker (e.g., Glu-Val-Cit) has been shown to modulate susceptibility to other proteases, potentially enhancing selectivity. researchgate.netadcreview.com

Furthermore, the structure of the moiety connecting the peptide to the PAB group can impact enzymatic recognition and subsequent cleavage. The oxydiacetamide group in the subject compound introduces a different chemical environment compared to the more common carbamate (B1207046) linkage, which could influence the rate of the initial enzymatic cleavage step. Steric hindrance near the cleavage site can also slow down or prevent effective payload release. nih.gov Conversely, a linker design that is too stable might not release the payload efficiently within the target cell. rsc.org

PEG Length:

Polyethylene (B3416737) glycol (PEG) is often incorporated into linker designs to improve the solubility and pharmacokinetic properties of the conjugate. nih.gov The length of the PEG chain can have a profound effect on the accessibility of the linker to cleavage enzymes.

PEG LengthEffect on Cleavage and TargetingReference
Short (e.g., 0.65 kDa)May lead to less pronounced "stealth" effect and potentially higher uptake by non-target cells. nih.gov
Intermediate (e.g., 2-5 kDa)Can provide a balance between shielding the conjugate and allowing for target recognition. nih.govresearchgate.net
Long (e.g., 10 kDa)Can significantly increase tumor accumulation in vivo and enhance therapeutic efficacy. dovepress.com

Longer PEG chains can create a "stealth" effect, shielding the conjugate from the immune system and reducing clearance. nih.gov However, an excessively long or dense PEG layer could also sterically hinder the interaction between the targeting antibody and its antigen, or the peptide linker and its cleaving enzyme. nih.gov Research has shown that the optimal PEG length can be context-dependent, varying with the specific target and cell type. nih.govresearchgate.netdovepress.com For instance, one study found that shorter PEG linkers were more effective for targeting a dendritic cell line, while longer linkers were required for efficient targeting of primary dendritic cell subsets. nih.gov Another study demonstrated that increasing PEG linker length up to 10 kDa enhanced tumor accumulation and therapeutic effect in vivo. dovepress.com

Controlled Release Strategies and Triggering Mechanisms in Experimental Setups

The controlled release of a payload from a conjugate like "Lys(MMT)-PAB-oxydiacetamide-PEG8-N3" is achieved through carefully designed triggering mechanisms that exploit the physiological differences between the target microenvironment and the systemic circulation. cam.ac.ukaxispharm.com

Enzymatic Cleavage: The most prevalent strategy for cleavable linkers is enzymatic cleavage. nih.govaxispharm.com This approach utilizes enzymes that are overexpressed in the target tissue, such as the lysosomal protease cathepsin B in tumor cells. iphasebiosci.combiochempeg.comyoutube.com The peptide portion of the linker is designed as a specific substrate for the target enzyme, ensuring that cleavage and subsequent payload release occur preferentially within the intended cells. tcichemicals.comnih.gov The Val-Cit dipeptide is a classic example, demonstrating high stability in plasma but efficient cleavage by cathepsin B in lysosomes. nih.gov

pH-Sensitivity: Another common strategy involves linkers that are sensitive to changes in pH. iphasebiosci.comaxispharm.com The tumor microenvironment is often more acidic than normal tissues, and the pH within cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) is even lower. iphasebiosci.comrsc.org Linkers incorporating acid-labile groups, such as hydrazones, can be designed to hydrolyze and release the payload in these acidic environments. biochempeg.comcreativebiomart.net

Redox Potential: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream. cam.ac.uk This differential can be exploited by using disulfide-based linkers, which are stable in circulation but are readily cleaved in the reducing intracellular milieu, triggering payload release. nih.gov

Bioorthogonal Triggers: More advanced strategies involve bioorthogonal chemistry, where the linker is cleaved by an externally administered, non-toxic agent. otago.ac.nz This approach offers a high degree of control over the timing and location of payload release, independent of the biological environment. cam.ac.uk

The self-immolative nature of the PAB spacer is a key component of many of these strategies, ensuring that once the initial trigger has been activated, the linker spontaneously disassembles to release the payload. otago.ac.nzcreativebiolabs.net The rate of this self-immolation can also be modulated by the electronic properties of substituents on the PAB ring, providing another layer of control over the release kinetics. nih.govresearchgate.net

Methodologies for Quantifying Release of Conjugated Entities in Research

Accurately quantifying the release of payloads or reporter molecules from conjugates is essential for understanding their pharmacokinetic and pharmacodynamic properties. nih.govwuxiapptec.com A variety of analytical techniques are employed in research to achieve this.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone for separating and quantifying the different components of a conjugate mixture, including the intact conjugate, free payload, and various metabolites. nih.gov

Reversed-Phase HPLC (RP-HPLC): This technique is widely used to assess the stability of the conjugate and to quantify the released payload. pharmafocusamerica.com

Size-Exclusion Chromatography (SEC): SEC is employed to detect and quantify aggregates and fragments of the conjugate. pharmafocusamerica.comresearchgate.net

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for determining the drug-to-antibody ratio (DAR), which is a critical quality attribute of ADCs. pharmafocusamerica.com

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and quantification of ADCs and their components. researchgate.netnews-medical.net

Intact Protein MS: This method measures the molecular weight of the entire conjugate, which can be used to determine the DAR. pharmafocusamerica.com

Peptide Mapping: After enzymatic digestion of the antibody, peptide mapping can identify the specific sites of conjugation. pharmafocusamerica.com

LC-MS/MS: This technique is highly sensitive and is used to quantify the free payload and its metabolites in biological samples. nih.gov

Immunoassays:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of free payload released from a conjugate after incubation with a cleaving agent like cathepsin B. nih.govnih.gov

In Vitro and Ex Vivo Assays:

Plasma Stability Assays: Conjugates are incubated in plasma from different species (e.g., human, mouse) to assess their stability and measure the rate of premature payload release. nih.gov

Cell-Based Assays: Cultured cells expressing the target antigen are used to study the internalization, trafficking, and payload release of the conjugate in a biologically relevant system. nih.gov

The choice of analytical method depends on the specific information required, the properties of the conjugate and payload, and the biological matrix being analyzed. nih.govnih.gov

Applications and Impact of Lys Mmt Pab Oxydiacetamide Peg8 N3 in Academic Research

Development of Advanced Chemical Probes and Imaging Agents

The unique structural features of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 make it a valuable component in the design of advanced chemical probes and imaging agents. The terminal azide (B81097) group is particularly crucial, as it allows for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netgbiosciences.com This highly efficient and specific reaction enables the straightforward attachment of fluorophores or other reporter molecules, a fundamental step in creating imaging probes. rsc.org

The cleavable nature of the linker is also advantageous in the development of "smart" probes that can be activated by specific biological triggers. cam.ac.uknih.gov For instance, a probe could be designed to remain non-fluorescent until the PAB linker is cleaved within a particular cellular environment, leading to the release of a fluorescent payload. This allows for the targeted visualization of specific enzymatic activities or microenvironments within living cells. While the primary documented use of this specific linker is in antibody-drug conjugates (ADCs), its components are well-suited for creating probes for studying protein-protein interactions, enzyme activity, and the cellular uptake of molecules. researchgate.netnih.gov

Facilitating Bioconjugation for Targeted Delivery Systems (e.g., model ADCs for mechanistic study)

The most prominent application of this compound is in the field of bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs). medchemexpress.combiocat.compharmaffiliates.comchemsrc.com ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor antigen. cam.ac.uknih.govadcreview.com The linker plays a critical role in the success of an ADC, and this compound possesses several ideal characteristics for this purpose. adcreview.comresearchgate.net

The azide group allows for precise and stable attachment of the linker to an antibody that has been engineered to contain a corresponding alkyne group. The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, which can improve its circulation time and reduce aggregation. adcreview.comcrimsonpublishers.com The PAB moiety functions as a self-immolative linker, which is designed to release the drug payload after the linker is cleaved by enzymes within the target cell. rsc.orgnih.gov This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window. adcreview.com The MMT protecting group on the lysine (B10760008) allows for selective chemical modifications during the synthesis of the linker-drug conjugate.

ComponentFunction in ADCsRelevant Properties
Lysine(MMT) Provides a scaffold for linker assembly and a point of attachment.The MMT group is a temporary protecting group, allowing for controlled synthesis.
PAB Acts as a self-immolative spacer, releasing the drug upon cleavage. rsc.orgDesigned for enzymatic cleavage within the target cell, ensuring targeted drug release. cam.ac.uknih.gov
Oxydiacetamide-PEG8 Enhances solubility and improves pharmacokinetic properties. adcreview.comThe hydrophilic PEG chain can reduce aggregation and prolong circulation time. crimsonpublishers.com
Azide (N3) Enables covalent attachment to the antibody via click chemistry. medchemexpress.compharmaffiliates.comProvides a highly specific and stable conjugation method. researchgate.netgbiosciences.com

Contributions to Peptide and Protein Engineering

In the realm of peptide and protein engineering, this compound offers a sophisticated tool for modifying and enhancing the properties of these biomolecules. The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve the therapeutic potential of proteins and peptides. nih.gov PEGylation can increase a protein's stability, solubility, and resistance to proteolytic degradation, while also reducing its immunogenicity. nih.gov

The PEG8 component of this compound, although a relatively short PEG chain, can still contribute to these beneficial effects. The azide group facilitates the site-specific attachment of the linker to a protein or peptide that has been genetically or chemically modified to include an alkyne handle. This precision is a significant advantage over random PEGylation methods, which can lead to a loss of biological activity if the PEG chain is attached near the active site of the protein. The cleavable nature of the PAB linker also allows for the development of "releasable" PEGylated proteins, where the full-sized, unmodified protein can be regenerated in a specific biological environment. nih.gov

Utility in Materials Science and Polymer Chemistry for Biomedical Applications

The functional groups within this compound lend themselves to applications in materials science and polymer chemistry, particularly for the creation of advanced biomedical materials. The azide group is a key player in this context, as it can be used in click chemistry reactions to crosslink polymers and form hydrogels. These hydrogels can be designed to be biocompatible and biodegradable, making them suitable for applications such as tissue engineering and controlled drug release.

Furthermore, the self-immolative nature of the PAB linker is a feature that is being increasingly explored in the design of "smart" materials. rsc.org For example, a hydrogel could be synthesized using this compound as a crosslinker. The degradation of this hydrogel could then be triggered by a specific enzyme that cleaves the PAB linker, leading to the controlled release of an encapsulated therapeutic agent. While the direct use of this specific compound in materials science is not yet widely reported, the principles behind its functional components are central to the development of next-generation biomaterials. rsc.orgnih.gov

Facilitating Combinatorial Chemistry and Library Generation for Research

Combinatorial chemistry is a powerful technique for discovering new molecules with desired properties by synthesizing and screening large libraries of related compounds. The azide group of this compound makes it a useful building block for the generation of such libraries. Through click chemistry, a diverse range of alkyne-containing molecules can be readily attached to the linker, allowing for the rapid synthesis of a large number of different conjugates. researchgate.netgbiosciences.com

For example, a library of potential drug candidates could be created by conjugating various small molecules to the linker. These conjugates could then be screened for their ability to bind to a specific biological target. The cleavable PAB linker adds another layer of sophistication, as it would allow for the release of the active small molecule from the linker during the screening process, which could be important for assessing its biological activity. Although the application of this compound in this area is still emerging, its modular design and reactive handle make it a promising tool for future research in combinatorial chemistry and drug discovery.

Analytical and Biophysical Characterization in Research Contexts

Spectroscopic Techniques for Investigating Conformational Dynamics and Interactions in Conjugates

Spectroscopic methods are invaluable for probing the structural integrity and dynamic behavior of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 and its conjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the linker itself and for observing its influence on the conformation of a conjugated protein. One-dimensional NMR (¹H and ¹³C) can confirm the presence of characteristic chemical shifts associated with the MMT, PAB, PEG, and lysine (B10760008) moieties. For instance, solid-state NMR has been used to confirm the conversion of azide (B81097) groups in functionalized materials, a technique applicable to monitoring the successful conjugation of the azide-terminated linker. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, providing a detailed structural map of the linker. When conjugated to a protein, NMR can reveal changes in the chemical environment of amino acid residues at or near the conjugation site, offering insights into the linker's impact on protein folding and dynamics.

Fluorescence Spectroscopy can be utilized to study the local environment of fluorophores, either intrinsic (e.g., tryptophan, tyrosine) or extrinsic (a fluorescent label). Changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity quenching or enhancement) of a protein upon conjugation can indicate alterations in the local environment of its aromatic residues, suggesting proximity to the linker or a conformational change.

Chromatographic and Electrophoretic Methods for Purity Assessment and Conjugate Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of the this compound linker and for analyzing the resulting bioconjugate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. creative-proteomics.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly useful for separating the relatively hydrophobic linker from starting materials and by-products. creative-proteomics.com When analyzing the final conjugate, RP-HPLC can be used to determine the purity and stability of the product. creative-proteomics.comcreative-proteomics.com Size-exclusion chromatography (SEC) is another critical HPLC method used to assess the aggregation and monomer content of antibody-drug conjugates (ADCs), which is a crucial quality attribute. creative-proteomics.comnih.gov

Capillary Electrophoresis (CE) offers a high-resolution separation alternative for analyzing ADCs and their components. creative-proteomics.com CE can be used to assess the charge heterogeneity of an ADC, which can arise from the conjugation process. creative-proteomics.com It can also be employed to determine the presence of free drug or linker in the final product. creative-proteomics.com

Below is an illustrative data table showcasing typical HPLC purity analysis results for the linker and a hypothetical conjugate.

Sample Technique Parameter Result
This compoundRP-HPLCPurity>98%
Antibody-Linker ConjugateSEC-HPLCMonomer Content>95%
Antibody-Linker ConjugateRP-HPLCFree Linker<1%

This table is for illustrative purposes and represents typical data for similar compounds.

Mass Spectrometry for Structural Elucidation and Quantification of Bioconjugation Products

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization and quantification of bioconjugates. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used MS technique for ADC analysis. chempep.com It combines the separation power of HPLC with the mass analysis capabilities of MS. chempep.com For the this compound linker, LC-MS would be used to confirm its molecular weight, providing definitive structural verification. When analyzing an ADC, intact mass analysis by LC-MS is used to determine the drug-to-antibody ratio (DAR), which is the average number of linker-drug molecules conjugated to each antibody. nih.gov

Tandem Mass Spectrometry (MS/MS) , often coupled with LC, is used for peptide mapping to identify the specific amino acid residues where the linker is attached. nih.gov Following enzymatic digestion of the ADC, the resulting peptides are analyzed by MS/MS. The fragmentation pattern of a peptide conjugated with the linker will reveal the precise site of attachment.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can also be used for the analysis of the intact conjugate and to get a rapid estimate of the DAR. creative-proteomics.com

The following table provides an example of mass spectrometry data for the linker and a hypothetical conjugate.

Analyte Technique Parameter Expected Mass (Da) Observed Mass (Da)
This compoundESI-MSMolecular Weight1060.251060.3
Antibody-Linker Conjugate (DAR=4)LC-MS (Intact)Molecular Weight~154,240~154,245

This table is for illustrative purposes. The expected mass of the conjugate is based on a hypothetical antibody of ~150 kDa and a DAR of 4.

Biophysical Methods for Studying Interactions with Biomolecules

Biophysical techniques are crucial for quantifying the binding affinity and thermodynamics of the final conjugate to its biological target.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time. sigmaaldrich.comspringernature.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the ADC is flowed over the surface. creative-proteomics.com The binding and dissociation of the ADC are monitored, providing data on the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. creative-proteomics.com SPR is also valuable for assessing whether the conjugation of the linker and drug impacts the antibody's binding to its target antigen or to Fc receptors. sigmaaldrich.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon biomolecular binding. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. While not as high-throughput as SPR, ITC provides a deeper understanding of the driving forces behind the binding interaction.

The table below illustrates the kind of data that can be obtained from SPR analysis of a hypothetical antibody-linker conjugate.

Analyte Ligand ka (1/Ms) kd (1/s) KD (M)
Unconjugated AntibodyTarget Antigen1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Antibody-Linker Conjugate (DAR=4)Target Antigen1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹

This table is for illustrative purposes and shows a slight decrease in affinity upon conjugation, which is a possible outcome that would be investigated.

Q & A

Basic Research Questions

Q. What is the role of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 in ADC design, and how does its structure enable conjugation with antibodies?

  • Methodological Answer : The compound serves as a linker-payload reagent in antibody-drug conjugates (ADCs). Its structure includes:

  • Lys(MMT) : A lysine derivative with monomethoxytrityl (MMT) protection to prevent premature cleavage during synthesis .
  • PAB (para-aminobenzyloxycarbonyl) : A self-immolative spacer that releases the payload (e.g., SN38) under enzymatic or acidic conditions .
  • PEG8 : Enhances solubility and reduces aggregation via hydrophilic spacing .
  • Azide (N3) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) click chemistry for site-specific conjugation to alkyne/DBCO-modified antibodies .
    • Validation : Confirm conjugation efficiency using SDS-PAGE, HPLC, or mass spectrometry to quantify drug-to-antibody ratios (DAR) .

Q. How do researchers ensure reproducibility in synthesizing ADCs using this compound?

  • Methodological Answer :

  • Reagent Documentation : Record batch-specific details (e.g., purity, storage conditions) to mitigate variability .
  • Reaction Optimization : Standardize CuAAC conditions (e.g., Cu(I) catalyst concentration, reaction time) using kinetic assays .
  • Quality Control : Use reversed-phase HPLC to monitor linker stability and payload release kinetics under physiological pH (5.0–7.4) .

Advanced Research Questions

Q. How can conflicting data on linker stability in this compound be resolved?

  • Methodological Answer :

  • Controlled Degradation Studies : Perform accelerated stability testing at 37°C in buffers mimicking lysosomal (pH 4.5) and plasma (pH 7.4) environments. Monitor degradation via LC-MS/MS to identify cleavage products .
  • Data Analysis Tools : Use platforms like Lysis (Python-based) to visualize multi-dimensional stability datasets (e.g., temperature, pH, time) and identify outliers .
  • Cross-Validation : Compare results with orthogonal techniques (e.g., fluorescence polarization for payload release vs. mass spectrometry) .

Q. What strategies mitigate solubility challenges in this compound during ADC formulation?

  • Methodological Answer :

  • PEGylation Optimization : Adjust PEG8 chain length or substitute with zwitterionic polymers to balance hydrophilicity without steric hindrance .
  • Co-solvent Screening : Test biocompatible solvents (e.g., DMSO/water mixtures) using dynamic light scattering (DLS) to monitor aggregation .
  • Computational Modeling : Predict solubility parameters via molecular dynamics simulations (e.g., using GROMACS) to guide experimental design .

Q. How can researchers validate the specificity of azide-alkyne conjugation in complex biological matrices?

  • Methodological Answer :

  • Negative Controls : Use alkyne-free antibodies or azide-blocking agents (e.g., DBCO-PEG4) to confirm reaction specificity .
  • In-Gel Fluorescence : Post-conjugation, resolve ADCs via SDS-PAGE and stain with tetramethylrhodamine (TAMRA)-alkyne to visualize bands .
  • Competitive Binding Assays : Compare binding affinity of conjugated vs. unconjugated antibodies using surface plasmon resonance (SPR) .

Data Analysis & Reporting Standards

Q. What frameworks ensure rigorous documentation of ADC synthesis protocols involving this compound?

  • Methodological Answer :

  • FAIR Principles : Share raw data (e.g., HPLC chromatograms, MS spectra) in repositories like Zenodo with standardized metadata .
  • Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., molar ratios, temperature) using tools like LabArchives to enhance reproducibility .
  • Peer Review : Include detailed supplemental methods (e.g., reagent lot numbers, instrument calibration logs) in publications .

Q. How should researchers handle multi-dimensional datasets from ADC efficacy studies?

  • Methodological Answer :

  • Dimensionality Reduction : Apply PCA (principal component analysis) or t-SNE to identify key variables (e.g., DAR, tumor uptake) influencing therapeutic index .
  • Visualization Tools : Use Lysis or Matplotlib to generate heatmaps correlating linker stability with in vivo half-life .
  • Open-Source Workflows : Publish Jupyter notebooks with code for data processing (e.g., Python/Pandas) to enable community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.